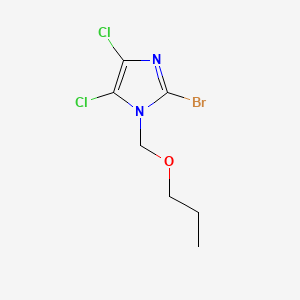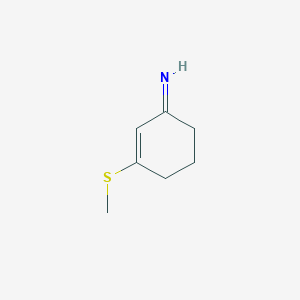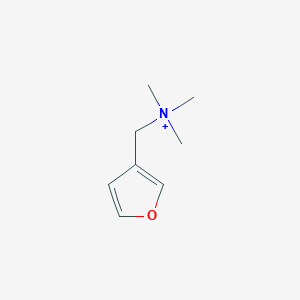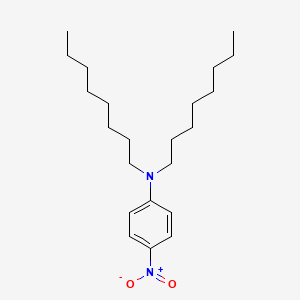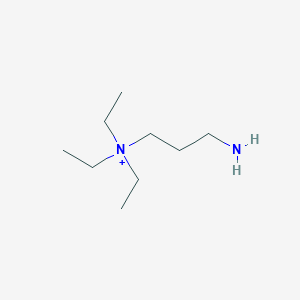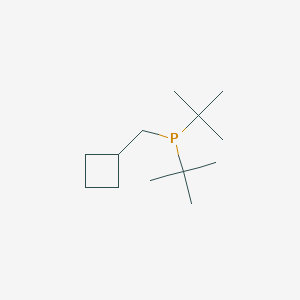
Di-tert-butyl(cyclobutylmethyl)phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di-tert-butyl(cyclobutylmethyl)phosphane is a tertiary phosphine compound characterized by the presence of two tert-butyl groups and a cyclobutylmethyl group attached to a phosphorus atom. This compound is known for its steric bulk and electronic properties, making it a valuable ligand in various catalytic processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Di-tert-butyl(cyclobutylmethyl)phosphane typically involves the reaction of cyclobutylmethyl chloride with di-tert-butylphosphine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The reaction is typically performed in an inert atmosphere to prevent oxidation of the phosphine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Di-tert-butyl(cyclobutylmethyl)phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphine group acts as a nucleophile.
Coordination: The compound can coordinate with transition metals to form metal-phosphine complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides and bases like sodium hydride are used.
Coordination: Transition metals such as palladium, platinum, and nickel are commonly used.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Substituted phosphines.
Coordination: Metal-phosphine complexes.
Aplicaciones Científicas De Investigación
Di-tert-butyl(cyclobutylmethyl)phosphane is used in various scientific research applications, including:
Chemistry: As a ligand in catalytic processes, such as cross-coupling reactions and hydrogenation.
Biology: In the study of enzyme mechanisms where phosphine ligands are used to mimic biological phosphorus-containing compounds.
Industry: Used in the production of fine chemicals and pharmaceuticals through catalytic processes.
Mecanismo De Acción
The mechanism by which Di-tert-butyl(cyclobutylmethyl)phosphane exerts its effects involves its ability to act as a ligand and coordinate with metal centers. The steric bulk and electronic properties of the phosphine influence the reactivity and stability of the metal complexes formed. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, cross-coupling, and more.
Comparación Con Compuestos Similares
Similar Compounds
Di-tert-butylmethylphosphine: Similar in structure but with a methyl group instead of a cyclobutylmethyl group.
Di-tert-butylchlorophosphine: Contains a chlorine atom instead of a cyclobutylmethyl group.
Di-tert-butylcyclopentadiene: Similar steric properties but different functional groups.
Uniqueness
Di-tert-butyl(cyclobutylmethyl)phosphane is unique due to the presence of the cyclobutylmethyl group, which provides distinct steric and electronic properties compared to other similar compounds. This uniqueness makes it particularly valuable in specific catalytic applications where these properties are advantageous.
Propiedades
Número CAS |
111857-32-0 |
|---|---|
Fórmula molecular |
C13H27P |
Peso molecular |
214.33 g/mol |
Nombre IUPAC |
ditert-butyl(cyclobutylmethyl)phosphane |
InChI |
InChI=1S/C13H27P/c1-12(2,3)14(13(4,5)6)10-11-8-7-9-11/h11H,7-10H2,1-6H3 |
Clave InChI |
XXXRLBZTWLBYKW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)P(CC1CCC1)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Propanol, 1-(ethylphenylamino)-3-[(oxiranylmethyl)phenylamino]-](/img/structure/B14324531.png)

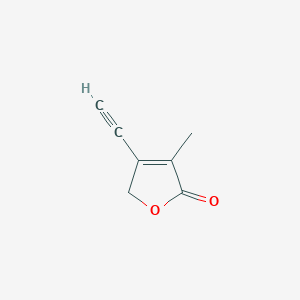
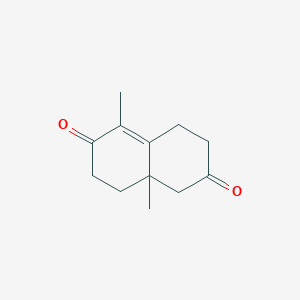
![1-Methyl-4,7-diphenyl-2,3-dihydro-1H-pyrrolo[2,3-d]pyridazine](/img/structure/B14324559.png)
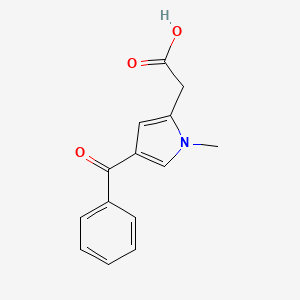
![Oxo{[2-(2-sulfanylpropanamido)ethyl]amino}ethanethioic S-acid](/img/structure/B14324574.png)
![2-[(Trimethylsilyl)methyl]prop-2-enenitrile](/img/structure/B14324577.png)
![1,2-Dimethyl-1H-imidazo[2,1-A]isoindole](/img/structure/B14324587.png)
